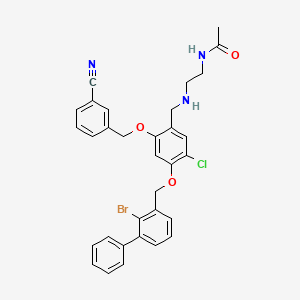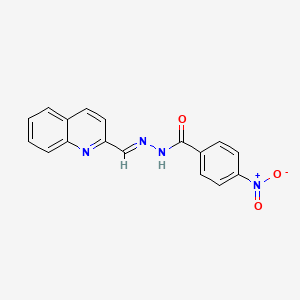
Nicotinamide riboside tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide riboside tartrate is a compound that serves as a precursor to nicotinamide adenine dinucleotide, a crucial coenzyme involved in various metabolic processes. It is a form of vitamin B3 (niacin) and has gained attention for its potential health benefits, including improving oxidative metabolism and protecting against metabolic abnormalities induced by a high-fat diet .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinamide riboside tartrate can be synthesized through various methods. One common approach involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the compound . Another method involves the reduction of nicotinamide riboside chloride using sodium dithionate as a reducing agent, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specific enzymes or catalysts to facilitate the reaction and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinamide riboside tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form nicotinamide adenine dinucleotide, a key molecule in energy metabolism .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium dithionate. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the products .
Major Products: The major products formed from these reactions include nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide phosphate .
Aplicaciones Científicas De Investigación
Nicotinamide riboside tartrate has a wide range of scientific research applications:
Mecanismo De Acción
Nicotinamide riboside tartrate exerts its effects by increasing the levels of nicotinamide adenine dinucleotide in cells. This coenzyme plays a vital role in various metabolic pathways, including glycolysis, the citric acid cycle, and mitochondrial electron transport . By boosting nicotinamide adenine dinucleotide levels, this compound enhances cellular energy production and activates sirtuins, a class of proteins involved in regulating cellular processes .
Comparación Con Compuestos Similares
Nicotinamide riboside tartrate is often compared with other nicotinamide adenine dinucleotide precursors, such as nicotinamide mononucleotide and niacin.
Propiedades
Fórmula molecular |
C15H20N2O11 |
|---|---|
Peso molecular |
404.33 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C11H14N2O5.C4H6O6/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;5-1(3(7)8)2(6)4(9)10/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-,9-,11-;1-,2-/m11/s1 |
Clave InChI |
TXLSDIXNZRLFCH-ZRDCEPLESA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)

